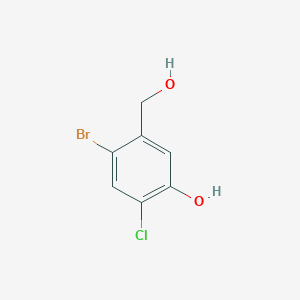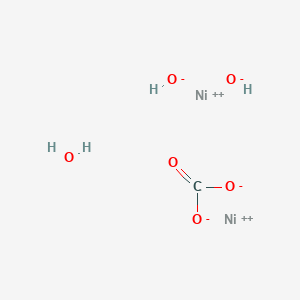![molecular formula C9H8N6 B12844899 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine](/img/structure/B12844899.png)
4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core fused with a pyrazole ring. Its structural complexity and potential biological activities make it a valuable candidate for drug development and other scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine typically involves multi-step processes starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the desired crystalline forms of the compound. The use of advanced purification methods, including chromatography, ensures the removal of impurities and enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dimethyl sulfoxide, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, thereby interfering with signaling pathways that regulate cell growth, proliferation, and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the modulation of immune responses in inflammatory diseases .
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: A selective Janus kinase (JAK) inhibitor used in the treatment of myelofibrosis and polycythemia vera.
Tofacitinib: Another JAK inhibitor used for the treatment of rheumatoid arthritis and psoriasis.
Baricitinib: A JAK inhibitor used in the treatment of rheumatoid arthritis.
Uniqueness
What sets 4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine apart from these similar compounds is its unique structural framework, which allows for diverse chemical modifications. This structural versatility enables the design of derivatives with enhanced selectivity and potency for specific molecular targets, making it a valuable scaffold for drug discovery and development .
Properties
Molecular Formula |
C9H8N6 |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine |
InChI |
InChI=1S/C9H8N6/c10-8-6(3-14-15-8)7-5-1-2-11-9(5)13-4-12-7/h1-4H,(H3,10,14,15)(H,11,12,13) |
InChI Key |
BLWPMQNCHSNKRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=NC=NC(=C21)C3=C(NN=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Tert-butyl-3-fluoro[1,1'-biphenyl]-4-amine](/img/structure/B12844817.png)
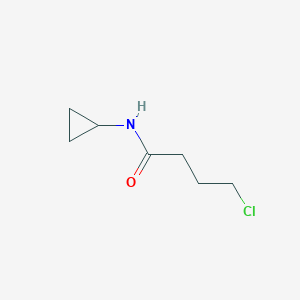

![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)
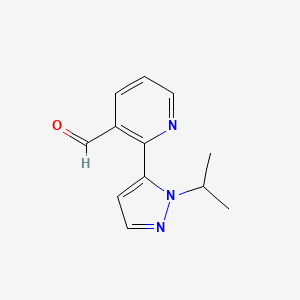

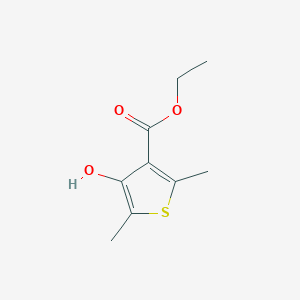

![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)


![15,29-dibromo-8,22-bis(2-octyldodecyl)-14,28-dithia-8,22-diazaundecacyclo[18.14.1.16,32.02,18.03,12.04,33.05,10.013,17.024,35.026,34.027,31]hexatriaconta-1,3(12),4(33),5,10,13(17),15,18,20(35),24,26(34),27(31),29,32(36)-tetradecaene-7,9,21,23-tetrone](/img/structure/B12844890.png)
